1-(2-Hydroxyethyl)piperidine-4-carboxylic acid
Overview
Description
The compound 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid is a derivative of piperidine with a carboxylic acid functional group at the fourth position and a hydroxyethyl group at the nitrogen atom. This structure is closely related to various piperidine carboxylic acids that have been studied for their molecular and crystal structures, as well as their potential applications in chemistry and biochemistry.
Synthesis Analysis
The synthesis of related piperidine carboxylic acid derivatives has been reported through various methods. For instance, a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine has been used to synthesize (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, which shares a similar piperidine carboxylic acid core structure . Additionally, the synthesis of 4-hydroxypiperidine-3-carboxylic acid from the reduction of the corresponding piperidone using baker's yeast has been described, showcasing the versatility of methods available for synthesizing piperidine carboxylic acid derivatives . Furthermore, the novel amino acid 6-(hydroxymethyl)-2-piperidinecarboxylic acid and its ethyl ester have been synthesized, highlighting the potential for creating a variety of substituted piperidine carboxylic acids .
Molecular Structure Analysis
The molecular structure of piperidine carboxylic acids has been extensively studied using techniques such as single-crystal X-ray diffraction. For example, 4-piperidinecarboxylic acid hydrochloride has been characterized to adopt a chair conformation with the carboxyl group in the equatorial position . Similarly, the zwitterionic form of 4-piperidinecarboxylic acid monohydrate has been reported to crystallize with the piperidine ring in a chair conformation and the alpha-carboxylate group equatorially oriented . These studies provide insight into the conformational preferences of the piperidine ring and the positioning of substituents, which are crucial for understanding the chemical behavior of these compounds.
Chemical Reactions Analysis
Piperidine carboxylic acids can participate in a variety of chemical reactions, including those that form hydrogen bonds and C-H...π interactions. For instance, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate forms H-bonded dimers in the crystal lattice, stabilized by these interactions . The ability to form hydrogen bonds is also evident in the zwitterionic 4-piperidinecarboxylic acid monohydrate, where a three-dimensional assembly of hydrogen bonds is constructed involving water molecules . These interactions are significant as they can influence the solubility, stability, and reactivity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine carboxylic acids are influenced by their molecular structure. The crystal and molecular structure analysis of 4-piperidinecarboxylic acid hydrochloride reveals orthorhombic crystals with specific lattice parameters, and the presence of hydrogen bonding in the crystal structure . The FTIR spectrum and computational calculations support the X-ray structure, providing a comprehensive understanding of the vibrational modes and electronic structure of the compound . These properties are essential for predicting the behavior of piperidine carboxylic acids in different environments and for their potential applications in pharmaceuticals and materials science.
Scientific Research Applications
Synthesis Methods : A new simple synthesis method of 1-Benzenemethyl Piperidine-4-Carboxylic Acid, a compound structurally related to 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid, has been developed. This method involves a series of reactions including N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis, improving yield by more than 10% compared to previous methods (L. Chun, 2000).
Chemical Transformations and Applications : Piperidine derivatives, including those related to 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid, can be synthesized from serine and used as intermediates for producing a range of amines containing a substituted piperidine subunit. These derivatives have potential applications in the synthesis of various organic compounds (H. P. Acharya & D. Clive, 2010).
Crystal and Molecular Structure Analysis : The crystal and molecular structure of 4-Carboxypiperidinium chloride, a compound related to 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid, has been characterized. Such studies are crucial for understanding the physical and chemical properties of these compounds (M. Szafran, A. Komasa, & E. Bartoszak-Adamska, 2007).
Combinatorial Chemistry : Piperidine carboxylic acids, including 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid, have been used in solid-phase synthesis to form oligosaccharide analogues. This approach is important in the development of inhibitors of glycosidases (Elisabeth Byrgesen et al., 1997).
Catalysis in Organic Synthesis : Piperidine-4-carboxylic acid (PPCA) functionalized nanoparticles have been used as catalysts in the efficient synthesis of organic compounds like dihydroquinazolin-4(1H)-ones and polyhydroquinolines, demonstrating the potential of PPCA derivatives in catalysis (A. Ghorbani‐Choghamarani & G. Azadi, 2015).
Spectroscopic Studies and CO2 Absorption : Functionalized piperidines, including those with hydroxyethyl substituents, have been studied for their CO2 absorption characteristics. These studies are significant for applications in environmental chemistry and carbon capture technologies (K. Robinson, A. McCluskey, & M. Attalla, 2011).
properties
IUPAC Name |
1-(2-hydroxyethyl)piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c10-6-5-9-3-1-7(2-4-9)8(11)12/h7,10H,1-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJPEZQINGNPQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168147 | |
Record name | 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)piperidine-4-carboxylic acid | |
CAS RN |
16665-18-2 | |
Record name | 1-(2-Hydroxyethyl)-4-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16665-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016665182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-hydroxyethyl)piperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.993 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.